2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide
Description
2-[4-(4-Morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted at the para position with a 4-morpholinylsulfonyl moiety. The acetamide nitrogen is further functionalized with a 3-pyridinylmethyl group. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.1) and hydrogen-bonding capacity due to the pyridine and sulfonyl groups. The compound’s molecular formula is C₁₉H₂₁N₃O₅S, with a molecular weight of 419.45 g/mol. Its synthesis typically involves sulfonylation of a phenoxyacetamide precursor followed by coupling with 3-(aminomethyl)pyridine.
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-18(20-13-15-2-1-7-19-12-15)14-26-16-3-5-17(6-4-16)27(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11,13-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAMBNHTMJQXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide are compared below with analogous compounds from the literature.
Structural Analogues with Sulfonylphenoxy-Acetamide Backbones
Analogues with Varied N-Substituents
Physicochemical and Functional Comparisons
- Solubility: The morpholinylsulfonyl group enhances aqueous solubility compared to non-sulfonylated analogues (e.g., 2-(3-methylphenoxy)-N-[2-morpholinylphenyl]acetamide).
- Bioactivity : Pyridinylmethyl substituents (as in the target compound) improve binding to kinase targets compared to aryl groups (e.g., N-(4-nitrophenyl) derivatives ).
- Synthetic Accessibility : Compounds with simpler sulfonamide groups (e.g., cyclohexylsulfamoyl) are synthesized in higher yields (~79%) than morpholinylsulfonyl derivatives (~65%) due to steric challenges.
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